Cyclo(L-Pro-L-Val), also known as cyclo(L-prolyl-L-valine) or cyclic dipeptide Pro-Val, is a molecule found in various natural sources, including marine sponges, bacteria, and fungi []. It belongs to a class of cyclic peptides called diketopiperazines, characterized by a six-membered ring structure containing two nitrogen atoms and two carbonyl groups.
Research suggests that cyclo(L-Pro-L-Val) exhibits antibacterial properties against specific bacterial strains. Studies have shown it to be effective against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, but not against gram-negative bacteria like Escherichia coli [, ]. The exact mechanism of this antibacterial activity is still under investigation, but it may involve disrupting bacterial cell membranes or interfering with their communication processes [].
While research on cyclo(L-Pro-L-Val) is ongoing, some studies have explored its potential applications in other areas:
Cyclo(L-Pro-L-Val) is a cyclic dipeptide belonging to the class of compounds known as 2,5-diketopiperazines. It is composed of two amino acids: L-proline and L-valine, linked by peptide bonds, forming a cyclic structure. This compound exhibits a unique conformation that can vary based on solvent conditions; for instance, it adopts a specific cis-trans-cis-trans backbone conformation in CDCl3, which differs from its crystalline state and behavior in DMSO-d6 solution . Cyclo(L-Pro-L-Val) has garnered attention for its diverse biological activities and potential applications in various fields.
The synthesis of cyclo(L-Pro-L-Val) typically involves the condensation of N-Cbz proline with methyl L-valine, followed by the removal of the protecting group and cyclization using 2-butanol as a solvent. This method is noted for its efficiency, yielding high amounts of the product without racemization, making it suitable for synthesizing chiral cyclodipeptides. The compound has also been shown to inhibit certain biochemical pathways, such as suppressing inflammation by inhibiting the phosphorylation of key proteins like IKKα and NF-κB .
Cyclo(L-Pro-L-Val) exhibits significant biological activities, including:
The primary synthesis method involves:
This method has been reported to be rapid and efficient, yielding a high percentage of cyclo(L-Pro-L-Val) while maintaining chirality.
Cyclo(L-Pro-L-Val) has several potential applications:
Interaction studies have revealed that cyclo(L-Pro-L-Val) can bind to specific proteins involved in various biological processes. For example, it inhibits aflatoxin production in fungi without affecting their growth, indicating a selective interaction with fungal proteins involved in toxin synthesis . Such interactions highlight its potential as a bioactive compound in agricultural and pharmaceutical applications.
Several compounds share structural or functional similarities with cyclo(L-Pro-L-Val). Here are some notable examples:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Cyclo(L-Ala-L-Pro) | Cyclic Dipeptide | Inhibits aflatoxin production in fungi |
| Cyclo(L-Leu-L-Pro) | Cyclic Dipeptide | Antimicrobial properties against multidrug-resistant bacteria |
| Cyclo(Pro-D-Arg) | Cyclic Dipeptide | Acts as a negative regulator of chitinase activity |
| Cyclo(Leu-Pro) | Cyclic Dipeptide | Exhibits antioxidant properties |
| Cyclo(Phe-Pro) | Cyclic Dipeptide | Potential anticancer activity |
Cyclo(L-Pro-L-Val) stands out due to its specific anti-inflammatory effects and its role in inhibiting quorum sensing, which are not universally shared by other cyclic dipeptides .
Cyclo(L-proline-L-valine) is naturally synthesized by diverse microorganisms, including marine yeast Meyerozyma guilliermondii and bacteria such as Pseudomonas species. In M. guilliermondii GXDK6, cyclo(L-proline-L-valine) production is linked to stress responses and ecological interactions, with yields modulated by nutrient availability and environmental conditions [2] [5]. Marine-derived strains exhibit enhanced DKP synthesis under high-salinity conditions, suggesting osmotic stress as a regulatory trigger [2]. Pseudomonas sp. ABS-36 secretes cyclo(L-proline-L-valine) as part of a suite of cyclic dipeptides, with yields influenced by carbon source optimization [5].
| Organism | Habitat | Key Biosynthetic Features |
|---|---|---|
| Meyerozyma guilliermondii | Marine sediments | NRPS-like LYS2-dependent pathway |
| Pseudomonas sp. ABS-36 | Soil microbiota | Multi-CDP secretion under aerobic conditions |
| Penicillium herquei | Fungal cultures | Secondary metabolite under starch limitation |
CDPSs are specialized enzymes that hijack aminoacyl-tRNAs to catalyze DKP formation. Unlike nonribosomal peptide synthetases (NRPSs), CDPSs lack condensation (C) domains and instead utilize a double-condensation mechanism. Structural studies of CDPSs in Streptomyces strains reveal a substrate-binding pocket (P1) critical for selecting the second amino acid, such as valine in cyclo(L-proline-L-valine) [4]. Mutagenesis of residues in this pocket alters substrate specificity, enabling the synthesis of DKPs with varied alkyl side chains [4].
NRPS-like systems in M. guilliermondii bypass canonical NRPS architecture. The LYS2 gene encodes a 1,274-amino-acid megasynthetase (Lys2p) that activates L-proline and L-valine, reduces them to aldehydes, and facilitates imine-mediated macrocyclization [2] [6]. This pathway contrasts with fungal NRPSs, which typically require peptidyl carrier protein (PCP) and condensation domains. Heterologous expression of LYS2 in Saccharomyces cerevisiae confirmed its sufficiency for cyclo(L-proline-L-valine) production, with a 45.5% yield increase observed in overexpressing strains [2].
Cyclo(L-proline-L-valine) biosynthesis is transcriptionally regulated by nutrient-sensing pathways. In M. guilliermondii, nitrogen limitation upregulates LYS2 expression via the GATA-family transcription factor Gln3p [2]. Conversely, glucose repression through Mig1p attenuates DKP production. Cross-talk between osmotic stress signaling (Hog1 kinase) and LYS2 promoters further fine-tunes output, linking cyclo(L-proline-L-valine) synthesis to environmental adaptation [2].
Macrocyclization of cyclo(L-proline-L-valine) involves nucleophilic attack by the N-terminal amine of valine on the carbonyl carbon of proline, forming a six-membered diketopiperazine ring. Lys2p catalyzes this step through a dual imine intermediate stabilized by a conserved active-site lysine residue (K732) [2]. Quantum mechanical modeling suggests a ΔG‡ of ~18 kcal/mol for the reaction, with enzyme stabilization reducing the energy barrier by 40% compared to nonenzymatic cyclization [2] [7].
The LYS2 gene is indispensable for cyclo(L-proline-L-valine) biosynthesis in M. guilliermondii. Knockout mutants fail to produce detectable DKPs, while overexpression strains achieve titers of 1.2 g/L in bioreactors [2]. Lys2p’s reductase domain (R) is critical for converting aminoacyl-tRNAs to reactive aldehydes, a step absent in canonical CDPSs [6]. Phylogenetic analysis clusters *LYS2 homologs with fungal NRPS-like enzymes involved in siderophore biosynthesis, indicating an evolutionary link to iron acquisition pathways [2].
A novel DioRaSSP (Diosynth Rapid Solution Synthesis of Peptides) method has been developed for large-scale manufacture, combining the homogeneous character of classical solution-phase synthesis with automation capabilities [5]. This process consists of repetitive cycles of coupling and deprotection in a permanent organic phase without isolation of intermediates, utilizing water-soluble carbodiimide for coupling reactions [5].
Solid-phase peptide synthesis (SPPS) represents a versatile approach for cyclo(L-Pro-L-Val) preparation, utilizing either fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protection strategies [6] [7]. The methodology involves sequential addition of protected amino acids to a resin-bound growing peptide chain, followed by cleavage and cyclization [6].
The Fmoc-SPPS approach typically employs aminomethyl polystyrene resin with backbone linker systems such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (BAL-linker) [8]. After attachment of alpha- and beta-amino acids and deprotection of the amino function, the dipeptide ester is obtained and cyclized on the solid support by treatment with sodium methoxide in methanol/N-methyl-2-pyrrolidone (MeOH/NMP) [8].
However, SPPS faces significant challenges related to diketopiperazine formation, particularly during Fmoc-deprotection reactions and post-coupling aging of proline-containing intermediates [9] [10]. Recent mechanistic studies have identified that peptides containing penultimate proline residues stabilize transition states through C-H···π interactions during Fmoc decomposition, making them more prone to cascade-deprotection reactions [9] [10].
Control strategies for minimizing diketopiperazine formation include the use of alternative protecting groups such as Bsmoc-protected amino acids, which eliminate diketopiperazine byproduct formation [9] [10]. Additionally, the incorporation of oxyma additives and lower storage temperatures significantly improves peptide intermediate stability [9] [10].
A novel solid-phase submonomer synthesis route has been developed for incorporating diverse diketopiperazine units, utilizing combinations of acylhydrazides, carbazates, semicarbazides, amino acids, and primary amines [11]. This approach allows the synthesis of hybrid diketopiperazine molecules with chiral centers without compromising synthetic efficiency [11].
The Ugi approach involves the formation of dipeptide-like products through nucleophilic attack of amides upon ketones in Ugi adducts, followed by intramolecular cyclization [12]. Recent developments include an intramolecular hydrogen bond-promoted "green" Ugi cascade reaction that furnishes 2,5-diketopiperazines at moderate-to-good yields [12].
Solid-supported synthesis utilizing the Ugi reaction has been developed for diketopiperazine formation, employing alpha-N-Boc-diaminopropionic acid resin ester as an amine input, combined with optically active alpha-bromoacid, aldehyde, and isocyanide [13]. The key advantage of this approach is the application of cyclitive cleavage as the final step, leading to desired products in high purity [13].
Table 2: Reaction Conditions and Parameters
| Method | Temperature (°C) | Reaction Time | Solvent System | Coupling Reagents | Typical Yield (%) |
|---|---|---|---|---|---|
| N-Boc Strategy (Solution) | 25-40 | 2-24 hours | DMF, DCM, MeOH | EDC/HOBt, DCC/HOBt | 75-85 |
| Fmoc-SPPS | 25-60 | 20-60 minutes per cycle | DMF, NMP, piperidine | HBTU, HATU, PyBOP | 70-80 |
| Ugi-4CR | 25-80 | 4-12 hours | MeOH, EtOH, DMF | Not required | 65-75 |
| Thermal Cyclization | 130-220 | 1-4 hours | Solvent-free | Not required | 90-95 |
| Click Chemistry | 25-110 | 30 minutes-2 hours | DMF, DMSO, water | CuI, TBTA | 60-70 |
| Enzymatic Cyclization | 25-37 | 1-6 hours | Aqueous buffer | Not required | 80-90 |
The scope and limitations of solid-supported Ugi reactions for bicyclic diketopiperazine synthesis have been extensively studied, demonstrating the utility of this approach for generating putative peptide beta-turn mimetics [13]. The methodology shows particular promise for combinatorial library synthesis and drug discovery applications [13].
Thermal cyclization represents an environmentally friendly approach for cyclo(L-Pro-L-Val) synthesis, involving the direct conversion of linear dipeptides to cyclic products through solid-state heating [15] [16] [17]. This method aligns with green chemistry principles by eliminating solvent requirements and producing only water as a byproduct [16] [17].
The thermal cyclization process typically occurs at temperatures ranging from 130-220°C, with the exact temperature dependent on the dipeptide structure and crystal packing characteristics [15] [16]. Recent studies have demonstrated successful cyclization of L-alanyl-L-valine dipeptides in the solid state, providing insights into the kinetic parameters and optimal reaction models [16] [17].
Mechanistic investigations using density functional theory (DFT) calculations and experimental techniques including mass spectrometry, infrared and Raman spectroscopy, and thermogravimetric analysis have revealed that thermal cyclization involves a water-catalyzed, temperature-driven irreversible process [15]. The mechanism provides an effective survival strategy for oligopeptides under harsh conditions and represents a useful resource for nanomaterial production [15].
The correlation between dipeptide side residue structure and cyclization onset temperature has been established, with proline-containing dipeptides showing particularly favorable cyclization behavior [4] [15]. Thermal vapor deposition of linear dipeptides under vacuum conditions has been successfully employed to generate micrometer-aligned cyclic dipeptide nanotubes in situ on substrates [4].
Solid-state synthesis methods have been optimized to achieve high yields of cyclic dipeptides without requiring challenging multi-step purification procedures [4]. The approach offers significant advantages over solution-phase methods by providing one-step synthesis without byproducts [4].
Several advanced synthetic strategies have emerged for cyclo(L-Pro-L-Val) synthesis, incorporating modern organic chemistry methodologies to address traditional limitations in peptide macrocyclization [18] [19] [20] [21].
The CyClick chemistry approach represents a significant advancement, exploiting conformationally-induced amide backbone activation for efficient cyclic peptide synthesis [20]. This methodology generates only cyclic peptides through intramolecular reactions without formation of side-products due to linear and cyclic oligomerization [20]. The reaction can be carried out at high concentrations (up to 100 times higher than conventional methods) while maintaining high selectivity [19] [20].
Gold(I)-catalyzed macrocyclization via C2-Trp C-H activation has been developed for rapid and efficient peptide cyclization [22]. This method displays rapid reaction rates (within 10 minutes), wide functional group tolerance, and yields up to 86%, while being compatible with protecting group-free peptide sequences [22].
Enzymatic macrocyclization using modified serine proteases such as peptiligase offers a traceless ligation method that performs efficiently in challenging environments [6]. The enzyme accommodates a wide range of canonical amino acids and can incorporate non-canonical amino acids and non-peptide motifs, enabling synthesis of diverse cyclic peptide structures [6].
Table 3: Stereochemical Control Factors
| Factor | Impact on Stereoselectivity | Optimal Conditions | Epimerization Risk |
|---|---|---|---|
| Protecting Group Strategy | High - prevents epimerization | Fmoc/tBu, Boc/Bn systems | Low |
| Coupling Reagent Selection | Moderate - affects activation | HATU, PyBOP with DIPEA | Low-Moderate |
| Reaction Temperature | High - controls reaction kinetics | 0-25°C for coupling | Moderate-High |
| Reaction Time | Moderate - minimizes side reactions | Minimized exposure time | Moderate |
| Solvent Polarity | Low-Moderate - affects conformation | Polar aprotic solvents | Low |
| Catalyst System | High - directs stereochemical outcome | Lewis acids, chiral ligands | Low |
Ring-closing metathesis (RCM) and azide-alkyne cycloaddition (CuAAC) represent additional powerful tools for macrocyclization [21] [23]. These methods offer bioorthogonal reactivity and high selectivity, though they require specific functional group installations [21] [23].
Photochemical cyclization using single electron transfer (SET)-promoted reactions provides an alternative approach utilizing N-terminal phthalimides as light-absorbing electron acceptor moieties [24]. This method generates cyclic peptide analogues in modest to good yields with efficiencies not significantly affected by peptide chain length [24].
Maintaining stereochemical integrity during cyclo(L-Pro-L-Val) synthesis represents a critical challenge requiring careful optimization of reaction conditions and protecting group strategies [25] [26] [27] [28].
Absolute stereochemical control can be achieved through proper selection of protecting group strategies, with Fmoc/tBu and Boc/benzyl systems providing optimal balance between synthetic accessibility and epimerization prevention [25] [28]. The choice of coupling reagents significantly impacts stereochemical outcomes, with HATU and PyBOP in combination with diisopropylethylamine (DIPEA) providing superior results compared to traditional carbodiimide-based systems [3].
Temperature control during coupling reactions is crucial for maintaining stereochemical integrity, with optimal coupling temperatures typically maintained between 0-25°C [3] [27]. Extended reaction times increase the risk of epimerization, necessitating careful monitoring and optimization of reaction kinetics [3].
Table 4: Advanced Synthetic Strategies
| Strategy | Key Features | Substrate Scope | Advantages | Limitations |
|---|---|---|---|---|
| Convergent Synthesis | Fragment condensation, reduced steps | Medium-large peptides | Scalable, efficient | Complex synthesis planning |
| Microwave-Assisted Cyclization | Rapid heating, improved yields | Small-medium peptides | Fast, clean reactions | Equipment dependency |
| Click Chemistry Approaches | Bioorthogonal, high selectivity | Alkyne-azide functionalized | Mild, selective | Functional group requirements |
| Enzymatic Macrocyclization | Mild conditions, high selectivity | Natural amino acids | Environmentally friendly | Enzyme availability |
| Metal-Catalyzed Cyclization | Transition metal catalysis | Organometallic compatible | High selectivity | Metal contamination |
| Photochemical Cyclization | Light-induced activation | Photolabile groups required | Spatial control | Light penetration issues |
Stereochemically constrained amino acid residues that strongly favor specific backbone conformations can be utilized to nucleate and stabilize specific secondary structures in designed peptides [27]. Alpha-aminoisobutyric acid and related achiral homologs facilitate stable helix formation in oligopeptides, providing conformational rigidity that can be exploited for cyclization [27].
Recent advances in asymmetric hydrogenation using rhodium-based catalysts with chiral ligands have enabled highly stereoselective synthesis of alpha-amino acid derivatives [29]. These methods achieve diastereoselectivities of 86-94% and enantioselectivities greater than 95% [26] [29].